molecular formula C15H19BrN6O3 B10874916 N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10874916
M. Wt: 411.25 g/mol
InChI Key: YXKLEVHZWNFNLD-UHFFFAOYSA-N
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Description

N~5~-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This step involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate acylating agent to introduce the acetyl group.

    Synthesis of the oxadiazole ring: The cyclopropyl group is introduced through a cyclization reaction involving a suitable precursor.

    Coupling reactions: The final step involves coupling the pyrazole and oxadiazole intermediates through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

N~5~-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which N5-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(2-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
  • N~5~-(2-{[2-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N~5~-(2-{[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the bromine atom in the pyrazole ring, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C15H19BrN6O3

Molecular Weight

411.25 g/mol

IUPAC Name

N-[2-[[2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-cyclopropyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H19BrN6O3/c1-8-12(16)9(2)22(20-8)7-11(23)17-5-6-18-14(24)15-19-13(21-25-15)10-3-4-10/h10H,3-7H2,1-2H3,(H,17,23)(H,18,24)

InChI Key

YXKLEVHZWNFNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCNC(=O)C2=NC(=NO2)C3CC3)C)Br

Origin of Product

United States

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